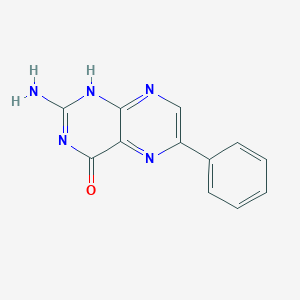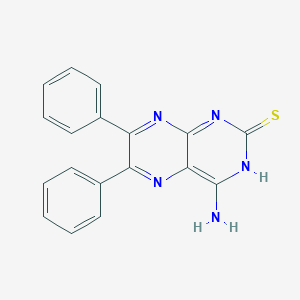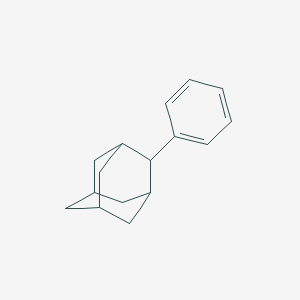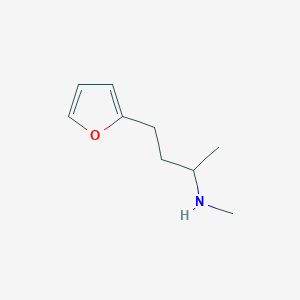
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, also known as 3-FMP, is a versatile organic compound with a wide range of applications in the field of organic synthesis. It is a colorless liquid at room temperature, and is a useful precursor for the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. 3-FMP is a versatile compound with many potential applications in the scientific and medical fields.
Aplicaciones Científicas De Investigación
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs, polymers, and dyes. It has also been used in the synthesis of a variety of natural products, such as terpenes, steroids, and alkaloids. In addition, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine has been used in the synthesis of a variety of polymeric materials, such as polyurethanes and polyesters.
Mecanismo De Acción
The mechanism of action of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is not yet fully understood. However, it is believed that the compound reacts with other molecules to form a variety of intermediates, which then undergo further transformations to form the desired product. This process is known as aldol condensation, and is responsible for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are not yet fully understood. However, it has been shown to have some antifungal and antiviral activity. In addition, it has been shown to have some anti-inflammatory and anti-bacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is its versatility, as it can be used in the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and is relatively inexpensive. However, the compound is highly toxic and should be handled with care. In addition, the compound is not very stable and should be stored in an inert atmosphere.
Direcciones Futuras
The potential applications of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are still being explored. Some potential future directions include the development of new synthetic methods for the synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, the development of new uses for the compound, and the exploration of its potential as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine could lead to the development of new drugs and treatments.
Métodos De Síntesis
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine can be synthesized from the reaction of furan-2-yl-methyl-amine and 1-methyl-propyl-chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of about 70°C. The reaction is catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, and the resulting (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is then purified by distillation.
Propiedades
IUPAC Name |
4-(furan-2-yl)-N-methylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFXMPUDFGFLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378162 |
Source


|
| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
CAS RN |
1593-37-9 |
Source


|
| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)

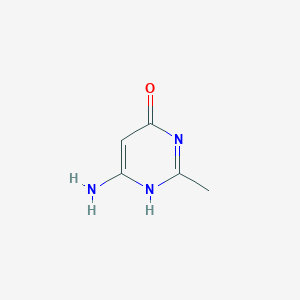
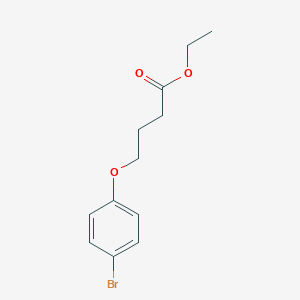

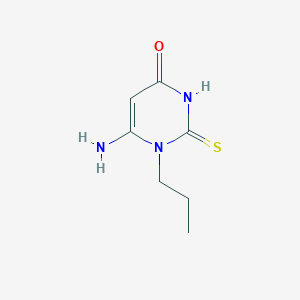
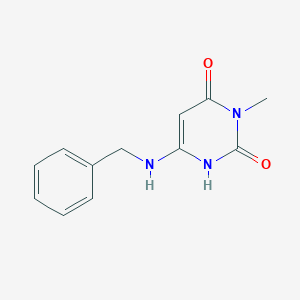
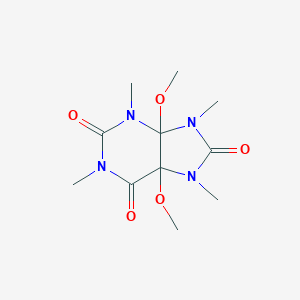
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)

![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
